(-)-Pyraclofos

Cholinesterase inhibition Enantioselective enzyme kinetics Neurotoxicology

(-)-Pyraclofos (CAS 1374255-23-8) is the (R)- or levorotatory enantiomer of pyraclofos, an organophosphate insecticide of the phenylpyrazole class. Pyraclofos is a chiral molecule possessing a single stereogenic center at the phosphorus atom, giving rise to two enantiomers: S-(+)-pyraclofos and R-(−)-pyraclofos.

Molecular Formula C14H18ClN2O3PS
Molecular Weight 360.8 g/mol
CAS No. 1374255-23-8
Cat. No. B12726557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pyraclofos
CAS1374255-23-8
Molecular FormulaC14H18ClN2O3PS
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m1/s1
InChIKeyQHGVXILFMXYDRS-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pyraclofos (CAS 1374255-23-8): Chiral Organophosphate Insecticide with Enantiomer-Specific Bioactivity


(-)-Pyraclofos (CAS 1374255-23-8) is the (R)- or levorotatory enantiomer of pyraclofos, an organophosphate insecticide of the phenylpyrazole class. Pyraclofos is a chiral molecule possessing a single stereogenic center at the phosphorus atom, giving rise to two enantiomers: S-(+)-pyraclofos and R-(−)-pyraclofos [1]. The compound functions as an acetylcholinesterase inhibitor, disrupting normal acetylcholine breakdown in synaptic clefts of target arthropods [2]. As a single-enantiomer compound rather than a racemic mixture, (-)-pyraclofos exhibits substantially different biological properties compared to its (+)-counterpart, with enantiomer-specific activity against butyrylcholinesterase and distinct ecotoxicological profiles in aquatic and soil systems.

Why Racemic Pyraclofos Cannot Substitute for (-)-Pyraclofos in Specialized Research and Application Contexts


Racemic pyraclofos contains a 1:1 mixture of (-)- and (+)-enantiomers, yet these enantiomers exhibit dramatically divergent biological activities and environmental behaviors that preclude their interchangeable use. In target enzyme inhibition, (-)-pyraclofos demonstrates approximately 15-fold higher potency against butyrylcholinesterase compared to the (+)-form [1]. Conversely, in aquatic ecotoxicity assessments, (+)-pyraclofos is approximately 6-fold more toxic than (-)-pyraclofos to freshwater invertebrates [2]. Furthermore, the enantiomers undergo differential degradation kinetics in agricultural soils, with S-(+)-pyraclofos degrading up to 3.5-fold faster than R-(−)-pyraclofos in certain soil types [3]. These quantitative disparities mean that substituting racemic pyraclofos for (-)-pyraclofos will yield unpredictable enzyme inhibition, altered ecotoxicological risk profiles, and non-representative environmental fate data. For applications requiring precise activity-toxicity ratios, stereochemical purity is a critical procurement parameter.

(-)-Pyraclofos: Quantitative Differentiation Evidence Versus (+)-Enantiomer and Racemate


(-)-Pyraclofos Exhibits 15-Fold Higher Anti-Butyrylcholinesterase Potency Relative to (+)-Enantiomer

In anti-butyrylcholinesterase (anti-BChE) assays, (-)-pyraclofos demonstrated approximately 15-fold greater inhibitory potency compared to its (+)-enantiomer counterpart [1]. This represents a direct head-to-head comparison of the two enantiomers within the same experimental system.

Cholinesterase inhibition Enantioselective enzyme kinetics Neurotoxicology

(-)-Pyraclofos Demonstrates 6-Fold Lower Acute Aquatic Toxicity to Daphnia magna Relative to (+)-Enantiomer

Acute aquatic toxicity assays using Daphnia magna revealed that (+)-pyraclofos was approximately 6-fold more toxic than (-)-pyraclofos [1]. This is a direct head-to-head comparison of the two enantiomers within the same experimental system.

Aquatic ecotoxicology Enantioselective toxicity Non-target organism safety

(R)-Pyraclofos Shows 1.79-Fold Higher Acute Toxicity to Zebrafish (Danio rerio) Relative to (S)-Enantiomer

In 96-hour acute toxicity exposure studies using zebrafish (Danio rerio) as a vertebrate aquatic model, (R)-pyraclofos exhibited a lethal concentration 50 (LC50) of 2.23 mg/L, whereas (S)-pyraclofos showed an LC50 of 3.99 mg/L [1]. (R)-Pyraclofos was consistently more toxic than (S)-pyraclofos across acute toxicity, developmental toxicity, and immunotoxicity endpoints.

Vertebrate aquatic toxicology Developmental toxicity Immunotoxicity

S-(+)-Pyraclofos Degrades Up to 3.54-Fold Faster Than R-(−)-Pyraclofos in Agricultural Soils Under Native Conditions

In a comparative study of enantioselective degradation in three different agricultural soils (NC, HZ, and ZZ) under native conditions, S-(+)-pyraclofos exhibited half-lives of 2.6, 13.4, and 7.8 days, whereas R-(−)-pyraclofos showed half-lives of 9.2, 9.3, and 8.2 days, respectively [1]. The most pronounced differential occurred in NC soil, where S-(+)-pyraclofos degraded 3.54-fold faster than R-(−)-pyraclofos. No enantiomeric interconversion was observed under native conditions, confirming configurational stability in soil.

Environmental fate Soil degradation kinetics Chiral pesticide persistence

(-)-Pyraclofos: Optimal Application Scenarios Derived from Enantiomer-Specific Evidence


Enantioselective Cholinesterase Inhibition Studies

(-)-Pyraclofos is the preferred enantiomer for studies requiring maximal butyrylcholinesterase inhibitory potency. With approximately 15-fold higher anti-BChE activity compared to (+)-pyraclofos [1], (-)-pyraclofos enables lower working concentrations while maintaining robust enzyme inhibition. This is particularly advantageous in in vitro neurotoxicology assays, structure-activity relationship (SAR) studies of organophosphate acetylcholinesterase inhibitors, and investigations where minimizing solvent or carrier effects is critical.

Reduced-Risk Aquatic Ecotoxicology Assessment

For applications involving potential aquatic exposure, (-)-pyraclofos offers a 6-fold lower acute toxicity profile to Daphnia magna relative to (+)-pyraclofos [1]. In zebrafish models, (R)-pyraclofos exhibits 1.79-fold higher acute toxicity than (S)-pyraclofos (LC50 of 2.23 vs. 3.99 mg/L) [2]. Consequently, (-)-pyraclofos is the more appropriate enantiomer for environmental fate studies where minimizing non-target aquatic organism toxicity is a primary objective, and for establishing baseline toxicity values for risk assessment calculations.

Soil Persistence and Environmental Fate Modeling

(-)-Pyraclofos (R-(−)-pyraclofos) demonstrates distinct soil degradation kinetics compared to S-(+)-pyraclofos, with half-lives varying by soil type and showing up to 3.54-fold slower degradation in certain agricultural soils [1]. This enantiomer is essential for studies requiring accurate modeling of environmental persistence, development of enantiomer-specific residue analytical methods, and investigations of microbially mediated degradation pathways in soil matrices. The configurational stability of the enantiomers in soil ensures that (-)-pyraclofos remains chemically defined throughout incubation studies.

Stereochemistry-Structure-Activity Relationship (SSAR) Studies in Organophosphate Pesticides

As a chiral organophosphate with well-characterized enantiomer-specific enzyme inhibition (15-fold BChE potency differential) [1] and ecotoxicity (6-fold aquatic toxicity differential) [1] [2], (-)-pyraclofos serves as a model compound for investigating stereochemistry-structure-activity relationships in the phenylpyrazole organophosphate class. Procurement of the single enantiomer enables direct interrogation of chiral recognition mechanisms at cholinesterase active sites and provides a reference standard for validating chiral separation methods applicable to other chiral agrochemicals.

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